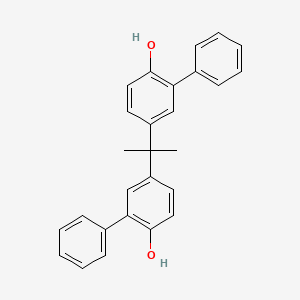

2,2-Bis(2-hydroxy-5-biphenylyl)propane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[2-(4-hydroxy-3-phenylphenyl)propan-2-yl]-2-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O2/c1-27(2,21-13-15-25(28)23(17-21)19-9-5-3-6-10-19)22-14-16-26(29)24(18-22)20-11-7-4-8-12-20/h3-18,28-29H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTRENAPTCBBFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)O)C2=CC=CC=C2)C3=CC(=C(C=C3)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058654 | |

| Record name | BisOPP-A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24038-68-4 | |

| Record name | BisOPP-A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Bis(2-hydroxy-5-biphenylyl)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,2-Bis(2-hydroxy-5-biphenylyl)propane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2,2-Bis(2-hydroxy-5-biphenylyl)propane, a bisphenol derivative with potential applications in materials science and as a building block in the synthesis of more complex molecules. This document details a representative synthesis protocol, summarizes key physical and chemical data, and outlines the logical workflow for its preparation and characterization.

Core Properties of this compound

This compound, also known as 5,5'-Isopropylidenebis(2-hydroxybiphenyl), is a solid, white to off-white crystalline powder. Below is a summary of its key properties compiled from various sources.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₄O₂ | [1][2][3] |

| Molecular Weight | 380.49 g/mol | [1][2] |

| CAS Number | 24038-68-4 | [2][3][4][5] |

| Melting Point | 115-124 °C | [5][6] |

| Appearance | White to Almost white powder to crystal | [5][6] |

| Solubility | Soluble in methanol. |

Synthesis of this compound

The synthesis of this compound is analogous to the well-established methods for preparing other bisphenol compounds. The primary route involves the acid-catalyzed condensation of 2-phenylphenol with acetone.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.

Caption: Synthesis workflow for this compound.

Experimental Protocol

Materials:

-

2-Phenylphenol

-

Acetone

-

Dodecylbenzenesulfonic acid (DBSA) or another suitable acid catalyst

-

3-Mercaptopropionic acid (3-MPA) or Thioglycolic acid (promoter)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Toluene (for reaction)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add 2-phenylphenol and toluene.

-

Addition of Reactants: While stirring, add acetone to the flask. The molar ratio of 2-phenylphenol to acetone should be approximately 2:1.

-

Catalyst and Promoter Addition: Add a catalytic amount of dodecylbenzenesulfonic acid (DBSA) and a small amount of 3-mercaptopropionic acid as a promoter to the reaction mixture.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction can be removed azeotropically using the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically run for 3 to 10 hours.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Quenching and Extraction: Add deionized water to the reaction mixture and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water and then with a saturated sodium chloride solution (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as methanol/water, to yield the pure this compound.

-

Drying: Dry the purified crystals under vacuum.

-

Characterization: Characterize the final product by determining its melting point and by spectroscopic methods (NMR, IR, and MS).

Physicochemical and Spectroscopic Data

A comprehensive characterization of this compound is essential for its identification and quality control. The following tables summarize key physicochemical and predicted spectroscopic data.

Physical Properties

| Property | Value |

| Appearance | White to Almost white powder to crystal |

| Melting Point | 115-124 °C |

| Solubility | Soluble in methanol |

Predicted Mass Spectrometry Data

The following table presents the predicted mass-to-charge ratios (m/z) for various adducts of this compound.

| Adduct | Predicted m/z |

| [M+H]⁺ | 381.18492 |

| [M+Na]⁺ | 403.16686 |

| [M-H]⁻ | 379.17036 |

| [M+NH₄]⁺ | 398.21146 |

| [M+K]⁺ | 419.14080 |

References

- 1. PubChemLite - this compound (C27H24O2) [pubchemlite.lcsb.uni.lu]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 24038-68-4 | MOLNOVA [molnova.com]

- 4. This compound | 24038-68-4 [chemicalbook.com]

- 5. This compound | 24038-68-4 | TCI AMERICA [tcichemicals.com]

- 6. This compound | 24038-68-4 | TCI Deutschland GmbH [tcichemicals.com]

"2,2-Bis(2-hydroxy-5-biphenylyl)propane chemical structure and IUPAC name"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and available research data for 2,2-Bis(2-hydroxy-5-biphenylyl)propane. The information is intended for professionals in research and development who are interested in the potential applications of this compound, particularly in the field of endocrinology.

Chemical Structure and IUPAC Name

This compound is a biphenyl derivative of bisphenol A. Its chemical structure consists of a propane unit linking two 2-hydroxy-5-biphenylyl groups.

Chemical Structure:

IUPAC Name: 4-[2-(4-hydroxy-3-phenylphenyl)propan-2-yl]-2-phenylphenol[1]

Synonyms: 5,5'-Isopropylidenebis(2-hydroxybiphenyl), 4,4'-Isopropylidenebis(2-phenylphenol), BisOPP-A[2]

Physicochemical and Biological Properties

The following tables summarize the known quantitative data for this compound.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 24038-68-4 | [2] |

| Molecular Formula | C₂₇H₂₄O₂ | [1][2] |

| Molecular Weight | 380.48 g/mol | [2] |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 115.0 to 124.0 °C | |

| Solubility | Soluble in methanol; slightly soluble in DMSO | [3] |

| Purity | >98.0% (HPLC) | [2] |

| Predicted XlogP | 7.3 | [1] |

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z | Source |

| [M+H]⁺ | 381.18492 | [1] |

| [M+Na]⁺ | 403.16686 | [1] |

| [M-H]⁻ | 379.17036 | [1] |

| [M+NH₄]⁺ | 398.21146 | [1] |

| [M+K]⁺ | 419.14080 | [1] |

Table 3: Biological Data

| Target | Activity | Source |

| Thyroid Stimulating Hormone Receptor (human) | Targets the receptor | [2][4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively published. The following sections provide generalized, representative methodologies.

3.1. General Synthesis Protocol

The synthesis of bisphenol derivatives often involves the acid-catalyzed condensation of a phenol with a ketone. A plausible, though not experimentally verified, synthesis for this compound would involve the reaction of 2-phenylphenol with acetone in the presence of an acid catalyst.

Materials:

-

2-phenylphenol

-

Acetone

-

Acid catalyst (e.g., dodecylbenzene sulfonic acid)

-

Promoter (e.g., 3-mercaptopropionic acid)

-

Solvent (e.g., toluene)

Procedure:

-

Charge a reaction vessel with 2-phenylphenol and a suitable solvent.

-

Add the acid catalyst and promoter to the mixture.

-

Heat the mixture to a specified temperature (e.g., 50-80°C).

-

Slowly add acetone to the reaction mixture over a period of several hours while maintaining the temperature.

-

After the addition is complete, continue to stir the reaction mixture for an extended period (e.g., 4-10 hours) until the reaction is complete, as monitored by a suitable technique (e.g., HPLC).

-

Upon completion, cool the reaction mixture and wash with water to remove the catalyst and any unreacted acetone.

-

The organic layer is then concentrated under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield pure this compound.

3.2. General Protocol for a Thyroid Stimulating Hormone Receptor (TSHR) Binding Assay

To evaluate the interaction of this compound with the TSHR, a competitive radioligand binding assay could be employed.

Materials:

-

Cell membranes prepared from a cell line overexpressing the human TSHR.

-

Radiolabeled TSH (e.g., ¹²⁵I-TSH).

-

This compound (test compound).

-

Unlabeled TSH (for determining non-specific binding).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with BSA).

-

96-well plates.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add the TSHR-expressing cell membranes.

-

Add varying concentrations of the test compound, this compound.

-

For control wells, add either assay buffer (for total binding) or a high concentration of unlabeled TSH (for non-specific binding).

-

Add the radiolabeled TSH to all wells to initiate the binding reaction.

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding. The data can be analyzed to determine the binding affinity (e.g., Ki or IC₅₀) of this compound for the TSHR.

Visualizations

4.1. Logical Workflow for Synthesis

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis of this compound.

4.2. Postulated Signaling Pathway

Given that this compound targets the TSH receptor, a G-protein coupled receptor, it is likely to modulate downstream signaling pathways. The following diagram illustrates a simplified, hypothetical signaling pathway that could be affected.

Caption: A hypothetical TSH receptor signaling pathway potentially modulated by the compound.

References

Technical Guide: Spectroscopic Data for 2,2-Bis(2-hydroxy-5-biphenylyl)propane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2,2-Bis(2-hydroxy-5-biphenylyl)propane (CAS No. 24038-68-4), a biphenyl analog of Bisphenol A. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this guide presents expected spectral characteristics based on its chemical structure, supported by general principles of NMR and IR spectroscopy for aromatic and phenolic compounds. While specific experimental spectra are not publicly available, certificates of analysis from suppliers confirm the compound's identity via NMR and IR spectroscopy.[1][2][3]

Chemical Structure and Properties

-

IUPAC Name: 5,5''-(Propane-2,2-diyl)bis(([1,1'-biphenyl]-2-ol))

-

Synonyms: BisOPP-A, 5,5'-Isopropylidenebis(2-hydroxybiphenyl)[3]

-

CAS Number: 24038-68-4[1]

-

Molecular Formula: C₂₇H₂₄O₂[1]

-

Molecular Weight: 380.48 g/mol [1]

Spectroscopic Data

The proton NMR spectrum of this compound is expected to show signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Isopropyl Methyl Protons (-C(CH₃)₂) | ~1.7 | Singlet | 6H |

| Aromatic Protons (Biphenyl Rings) | 6.8 - 7.6 | Multiplets | 16H |

| Hydroxyl Protons (-OH) | 4.5 - 6.0 (variable) | Broad Singlet | 2H |

The carbon-13 NMR spectrum will show distinct signals for each unique carbon environment in the molecule.

| Carbon Type | Expected Chemical Shift (ppm) |

| Isopropyl Methyl Carbons (-C(CH₃)₂) | ~30 |

| Quaternary Isopropyl Carbon (-C(CH₃)₂) | ~42 |

| Aromatic Carbons (C-H) | 115 - 135 |

| Aromatic Carbons (C-C, C-O) | 130 - 155 |

The infrared spectrum will exhibit absorption bands characteristic of the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | 3200 - 3600 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Phenolic) | 1180 - 1260 | Strong |

| C-H Out-of-Plane Bend (Aromatic) | 700 - 900 | Strong |

Experimental Protocols

The following are detailed, standard methodologies for obtaining NMR and IR spectra for a solid aromatic compound like this compound.

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used.

-

Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the solvent peak or TMS.

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Spectrum Acquisition:

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The sample spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the general structure of the target molecule.

Caption: Workflow for Spectroscopic Analysis.

Caption: Structural components of the molecule.

References

Solubility of 2,2-Bis(2-hydroxy-5-biphenylyl)propane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis(2-hydroxy-5-biphenylyl)propane, a complex phenolic compound, is of increasing interest in various research and development sectors. A thorough understanding of its solubility in different organic solvents is fundamental for its application in synthesis, purification, formulation, and biological studies. This technical guide provides a summary of the currently available solubility data, alongside a detailed experimental protocol for its quantitative determination.

Data Presentation: Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | Slightly Soluble[1] |

| Methanol | Room Temperature | Slightly Soluble[1], Soluble[2] |

Note: "Slightly Soluble" and "Soluble" are qualitative terms and are not based on standardized measurements. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols: Determination of Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted shake-flask method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).

Principle

An excess amount of the solid compound is equilibrated with a solvent at a constant temperature. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved compound is accurately measured.

Materials and Equipment

-

This compound (analytical standard)

-

Organic solvents (HPLC grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with UV detector

-

HPLC column (e.g., C18)

-

Vials for sample collection and HPLC analysis

Procedure

1. Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. A visible excess of solid should remain to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached.

2. Sample Processing:

-

After the equilibration period, remove the vials from the shaker.

-

Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

To remove any remaining undissolved microparticles, centrifuge the aliquot at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Filter the resulting supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean HPLC vial. This step is critical to ensure that only the dissolved compound is analyzed.

3. Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Develop a suitable HPLC method for the analysis of the compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is often a good starting point. The UV detection wavelength should be set to the absorbance maximum of the compound.

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the filtered sample from the saturated solution.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

4. Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Always report the temperature at which the solubility was determined.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

Caption: Experimental Workflow for Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Accurate solubility data is crucial for the successful application of this compound in scientific and developmental endeavors.

References

An In-depth Technical Guide on 2,2-Bis(2-hydroxy-5-biphenylyl)propane

This technical guide provides a comprehensive overview of the physicochemical properties of 2,2-Bis(2-hydroxy-5-biphenylyl)propane, with a primary focus on its melting point. It is intended for researchers, scientists, and professionals in the field of drug development and material science. This document compiles available data, outlines experimental methodologies for melting point determination, and presents a logical workflow for this analytical process.

Synonyms: 5,5'-Isopropylidenebis(2-hydroxybiphenyl), 4,4'-Isopropylidenebis(2-phenylphenol), Bisphenol PH, BisOPP-A[1][2][3][4] CAS Number: 24038-68-4[1][2] Molecular Formula: C27H24O2[1] Molecular Weight: 380.49 g/mol [1]

Physicochemical Data

The melting point of a substance is a critical physical property used for identification, purity assessment, and determination of its physical state under various temperatures. For this compound, several melting point values have been reported in the literature, which are summarized in the table below. The variation in reported values may be attributed to different experimental methods or sample purity levels.

| Parameter | Reported Value(s) | Source(s) |

| Melting Point | 118 °C | Alfa Chemistry[1] |

| Melting Point Range | 115.0 to 124.0 °C | TCI Chemicals[5] |

| Melting Point | 98-99 °C | ChemicalBook[6] |

Experimental Protocol: Melting Point Determination

The determination of the melting point of a crystalline solid is a fundamental analytical technique. The following protocol outlines a general method for obtaining the melting point of this compound using a standard melting point apparatus.

Objective: To determine the melting point range of a solid sample of this compound.

Apparatus and Materials:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered

-

Spatula

-

Mortar and pestle (if the sample is not already powdered)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack the dry, powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Determination of Approximate Melting Point:

-

If the approximate melting point is unknown, a preliminary rapid heating run can be performed to estimate the melting range.

-

Set the heating rate to a high value (e.g., 10-20 °C/min) and observe the temperature at which the sample melts.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20 °C below the estimated melting point.

-

Place a new packed capillary tube into the apparatus.

-

Set the heating rate to a slow, controlled value (1-2 °C/min) as the temperature approaches the expected melting point.

-

Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded range is the melting point of the sample.

-

-

Purity Assessment:

-

A pure substance typically melts over a narrow range (0.5-2 °C). A broad melting range often indicates the presence of impurities.

-

Biological Activity

Preliminary biological studies have indicated that this compound targets the human thyroid stimulating hormone receptor (TSHR).[4] This suggests potential applications in endocrinology research and drug development. Further investigation into its specific interactions and signaling pathways is warranted.

Workflow for Melting Point Determination

The following diagram illustrates the general workflow for determining the melting point of a chemical compound.

Caption: Workflow for the determination of a compound's melting point.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pschemicals.com [pschemicals.com]

- 3. Bisphenol PH analytical standard 24038-68-4 [sigmaaldrich.com]

- 4. This compound | 24038-68-4 | MOLNOVA [molnova.com]

- 5. This compound | 24038-68-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound CAS#: 24038-68-4 [m.chemicalbook.com]

In-Depth Technical Guide to Bisphenol PH (CAS Number: 24038-68-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, known hazards, and toxicological profile of Bisphenol PH (CAS No. 24038-68-4). The information is intended to support research, development, and safety assessment activities involving this compound.

Chemical and Physical Properties

Bisphenol PH, also known as 2,2-Bis(2-hydroxy-5-biphenylyl)propane, is a member of the bisphenol family of chemical compounds. Its structure is characterized by two phenylphenol moieties linked by an isopropylidene bridge.

Table 1: Physicochemical Properties of Bisphenol PH

| Property | Value | Source |

| CAS Number | 24038-68-4 | [Sigma-Aldrich, AccuStandard] |

| Molecular Formula | C₂₇H₂₄O₂ | [Sigma-Aldrich, AccuStandard] |

| Molecular Weight | 380.48 g/mol | [Sigma-Aldrich, AccuStandard] |

| Melting Point | 118 °C | [AccuStandard] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available for specific solvents. General information for bisphenols suggests solubility in organic solvents and poor solubility in water. | |

| Appearance | White to off-white powder or crystals | [TCI Chemicals] |

Synonyms:

-

This compound

-

5,5'-Isopropylidenebis(2-hydroxybiphenyl)

-

4,4'-Isopropylidenebis(2-phenylphenol)

-

BisOPP-A

Hazards and Toxicological Profile

Bisphenol PH is classified as a hazardous substance. The following tables summarize its GHS classification and provide a toxicological overview.

Table 2: GHS Hazard Classification for Bisphenol PH

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Irritation | 2 | H315: Causes skin irritation | |

| Eye Irritation | 2A | H319: Causes serious eye irritation | |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child |

(Source: ECHA, Sigma-Aldrich)

Toxicological Summary:

The primary hazards associated with Bisphenol PH are skin and eye irritation, the potential to cause allergic skin reactions, and suspected reproductive toxicity.[1][2] As a member of the bisphenol class, there is a scientific basis to investigate its potential as an endocrine disruptor.

Mechanism of Action: Endocrine Disruption

While specific in-depth studies on the endocrine-disrupting mechanisms of Bisphenol PH are limited in publicly available literature, the broader class of bisphenols, most notably Bisphenol A (BPA), has been extensively studied. It is widely recognized that many bisphenols can act as antagonists to the androgen receptor (AR). This antagonism can disrupt normal androgen signaling, which is crucial for the development and maintenance of male characteristics and plays a role in various physiological processes in both males and females.

The proposed mechanism of action for bisphenol-mediated androgen receptor antagonism involves the following key steps:

-

Binding to the Androgen Receptor: Bisphenols can bind to the ligand-binding domain (LBD) of the androgen receptor.

-

Inhibition of Coactivator Recruitment: This binding event can prevent the conformational changes in the AR that are necessary for the recruitment of coactivator proteins.

-

Recruitment of Corepressors: In some cases, antagonist binding can promote the recruitment of corepressor proteins to the receptor.

-

Inhibition of Gene Transcription: The net result is the inhibition of the transcription of androgen-responsive genes.

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of androgen receptor antagonism by bisphenols.

Caption: General mechanism of androgen receptor antagonism by bisphenols.

Experimental Protocols

Representative Experimental Protocol: Androgen Receptor Competitive Binding Assay

Objective: To determine the ability of Bisphenol PH to compete with a known androgen for binding to the androgen receptor.

Materials:

-

Recombinant human androgen receptor (ligand-binding domain).

-

Radiolabeled androgen (e.g., [³H]-dihydrotestosterone).

-

Bisphenol PH.

-

Unlabeled dihydrotestosterone (for positive control).

-

Assay buffer (e.g., Tris-based buffer with additives to stabilize the receptor).

-

Scintillation vials and scintillation fluid.

-

Filter plates and filtration apparatus.

-

Scintillation counter.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of Bisphenol PH in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of Bisphenol PH in the assay buffer.

-

Prepare solutions of the radiolabeled androgen and unlabeled androgen at the desired concentrations.

-

-

Assay Procedure:

-

In a multi-well plate, add a fixed concentration of the recombinant androgen receptor to each well.

-

Add a fixed concentration of the radiolabeled androgen to each well.

-

Add varying concentrations of Bisphenol PH to the experimental wells.

-

For control wells, add either assay buffer (total binding), excess unlabeled androgen (non-specific binding), or a known AR antagonist.

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Transfer the contents of each well to a filter plate.

-

Rapidly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of Bisphenol PH.

-

Determine the IC₅₀ value (the concentration of Bisphenol PH that inhibits 50% of the specific binding of the radiolabeled androgen).

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vitro androgen receptor competitive binding assay.

Caption: Workflow for an in vitro androgen receptor competitive binding assay.

Conclusion

Bisphenol PH is a compound with identified hazards, including skin and eye irritation, skin sensitization, and suspected reproductive toxicity. Its structural similarity to other endocrine-disrupting bisphenols suggests a potential to act as an androgen receptor antagonist. While specific experimental data on Bisphenol PH is limited, the provided information on its properties, hazards, and a representative experimental approach for assessing its endocrine activity serves as a valuable resource for researchers and professionals in the fields of toxicology and drug development. Further research is warranted to fully elucidate the biological activity and toxicological profile of this compound.

References

Unraveling the Solid State: A Technical Guide to the Hypothetical Crystal Structure of 2,2-Bis(2-hydroxy-5-biphenylyl)propane

For Immediate Release

Shanghai, China – December 28, 2025 – While the precise experimental crystal structure of 2,2-Bis(2-hydroxy-5-biphenylyl)propane (BHPBP) remains undetermined in publicly accessible crystallographic databases, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of its known chemical properties, a hypothetical protocol for its crystal structure determination, and an exploration of its potential biological significance based on related compounds.

This compound, a member of the bisphenol family, possesses a unique molecular architecture that suggests potential applications in materials science and pharmacology. Understanding its three-dimensional arrangement in the solid state is crucial for elucidating its structure-property relationships. This guide outlines the methodologies that would be employed to achieve this, providing a roadmap for future research.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. This data is essential for designing synthesis and crystallization experiments.

| Property | Value |

| Molecular Formula | C₂₇H₂₄O₂ |

| Molecular Weight | 380.48 g/mol |

| CAS Number | 24038-68-4 |

| Appearance | White to Almost White Powder to Crystal |

| Purity | >98.0% (HPLC) |

| Solubility | Soluble in methanol |

Hypothetical Experimental Protocols

The determination of the crystal structure of BHPBP would involve a multi-step process, from its synthesis and crystallization to the collection and analysis of X-ray diffraction data.

Synthesis of this compound

A plausible synthetic route for BHPBP involves the acid-catalyzed condensation of 2-phenylphenol with acetone. This reaction is analogous to the synthesis of other bisphenol compounds.

Procedure:

-

2-phenylphenol and acetone are reacted in a specific molar ratio in the presence of an acid catalyst, such as dodecylbenzenesulfonic acid (DBSA), and a promoter like 3-mercaptopropionic acid.

-

The reaction is maintained at a controlled temperature for a period of 3 to 10 hours.

-

Upon completion, the reaction mixture is subjected to a series of purification steps, including distillation to remove unreacted starting materials and byproducts.

-

The crude product is then purified, for instance by recrystallization, to yield high-purity BHPBP.

Crystallization

The growth of high-quality single crystals is a critical and often challenging step. Several methods can be employed:

-

Slow Evaporation: A saturated solution of BHPBP in a suitable solvent, such as methanol or an ethanol/water mixture, is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of BHPBP is placed in a sealed container with a precipitant solvent in which BHPBP is less soluble. The slow diffusion of the precipitant vapor into the BHPBP solution can induce crystallization.

-

Cooling Crystallization: A saturated solution of BHPBP at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

Single-Crystal X-ray Diffraction

Once suitable single crystals of BHPBP are obtained, their structure can be determined using single-crystal X-ray diffraction.

Methodology:

-

A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer.

-

The crystal is placed in a monochromatic X-ray beam.

-

The diffraction pattern produced by the interaction of the X-rays with the crystal lattice is recorded by a detector as the crystal is rotated.

-

The collected diffraction data is then processed to determine the unit cell parameters, space group, and the positions of all atoms within the crystal lattice.

-

The resulting structural model is refined to achieve the best possible fit with the experimental data.

Visualizing the Process and Structure

To clarify the relationships between the experimental stages and the molecular architecture, the following diagrams are provided.

"thermal stability of 2,2-Bis(2-hydroxy-5-biphenylyl)propane monomer"

An In-depth Technical Guide to the Thermal Stability of 2,2-Bis(2-hydroxy-5-biphenylyl)propane Monomer

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a biphenyl-containing bisphenol monomer, is of significant interest in the development of high-performance polymers and advanced materials. Its rigid biphenyl moieties and reactive hydroxyl groups suggest potential for creating polymers with superior thermal and mechanical properties. Understanding the thermal stability of this monomer is paramount for its application in polymerization processes, material processing, and for predicting the service life of the resulting products.

This technical guide outlines the key aspects of the thermal stability of this compound, including its anticipated decomposition profile and the standard experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Chemical Structure and Properties

-

IUPAC Name: 4,4'-(propane-2,2-diyl)bis(3-phenylphenol)

-

CAS Number: 24038-68-4

-

Molecular Formula: C₂₇H₂₄O₂

-

Molecular Weight: 380.48 g/mol

-

Structure:

The presence of bulky, aromatic biphenyl groups is expected to impart significant thermal stability to the molecule due to high bond dissociation energies and resonance stabilization. The phenolic hydroxyl groups are the primary sites for polymerization and can also influence thermal decomposition pathways.

Expected Thermal Stability: A Representative Overview

Based on the thermal behavior of analogous compounds such as Bisphenol A (BPA) and other high-performance aromatic monomers, this compound is anticipated to exhibit high thermal stability. The decomposition is likely to proceed via radical mechanisms at elevated temperatures, involving the scission of the isopropylidene bridge and subsequent degradation of the aromatic structures.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, a typical TGA thermogram is expected to show a single-step or a multi-step decomposition process in an inert atmosphere (e.g., nitrogen).

Table 1: Representative Thermogravimetric Analysis (TGA) Data

| Parameter | Expected Value (Nitrogen Atmosphere) | Expected Value (Air Atmosphere) |

| Onset Decomposition Temperature (Tonset) | 350 - 400 °C | 330 - 380 °C |

| Temperature of 5% Weight Loss (Td5) | 360 - 410 °C | 340 - 390 °C |

| Temperature of Maximum Decomposition Rate (Tmax) | 400 - 450 °C | 380 - 430 °C |

| Char Yield at 800 °C | 30 - 40% | 5 - 15% |

Note: Decomposition in air is expected to occur at slightly lower temperatures and result in a lower char yield due to oxidative degradation.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. For a monomer like this compound, DSC can determine the melting point (Tm) and glass transition temperature (Tg) if the material is amorphous or semi-crystalline, as well as any other endothermic or exothermic events.

Table 2: Representative Differential Scanning Calorimetry (DSC) Data

| Parameter | Expected Value |

| Melting Point (Tm) | 160 - 180 °C |

| Heat of Fusion (ΔHf) | 80 - 120 J/g |

| Glass Transition Temperature (Tg) | 90 - 110 °C (if amorphous) |

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC analyses to determine the thermal stability of this compound.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the standard procedure for obtaining TGA data.

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Select an appropriate crucible, typically platinum or alumina.

-

Tare the crucible.

-

-

Sample Preparation:

-

Weigh 5-10 mg of the this compound monomer into the tared crucible.

-

Record the exact mass.

-

-

Experimental Setup:

-

Place the crucible in the TGA furnace.

-

Set the purge gas (e.g., high-purity nitrogen or air) to a flow rate of 20-50 mL/min.

-

Equilibrate the sample at a starting temperature of 30 °C.

-

-

TGA Measurement:

-

Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage weight loss versus temperature to obtain the TGA curve.

-

Determine the onset decomposition temperature (Tonset), the temperature of 5% weight loss (Td5), the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG), and the char yield at 800 °C.

-

Differential Scanning Calorimetry (DSC) Protocol

This protocol describes the standard procedure for DSC analysis.

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using a standard reference material (e.g., indium).

-

Use aluminum pans and lids for the sample and reference.

-

-

Sample Preparation:

-

Weigh 3-5 mg of the this compound monomer into an aluminum pan.

-

Hermetically seal the pan with a lid.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Experimental Setup:

-

Place the sample and reference pans in the DSC cell.

-

Set the purge gas (e.g., high-purity nitrogen) to a flow rate of 20-50 mL/min.

-

-

DSC Measurement (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample from 25 °C to a temperature approximately 20-30 °C above its expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min. This scan is to erase the thermal history of the sample.

-

Cooling Scan: Cool the sample from the upper temperature back to 25 °C at a controlled rate of 10 °C/min.

-

Second Heating Scan: Heat the sample again from 25 °C to the upper temperature at a rate of 10 °C/min.

-

-

Data Analysis:

-

Analyze the second heating scan to determine the glass transition temperature (Tg), melting point (Tm), and heat of fusion (ΔHf).

-

The Tg is observed as a step change in the baseline, while the Tm is the peak temperature of the melting endotherm. The ΔHf is calculated from the area of the melting peak.

-

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA and DSC analysis of the monomer.

Logical Relationship of Thermal Properties

Caption: Relationship between monomer structure and thermal properties.

Conclusion

While direct experimental data for this compound is pending, a comprehensive understanding of its likely thermal stability can be inferred from its chemical structure and the behavior of similar aromatic monomers. The provided experimental protocols for TGA and DSC offer a robust framework for the empirical determination of its key thermal properties. Such characterization is essential for guiding the development of novel high-performance materials and for ensuring their reliable performance in demanding applications. Researchers are encouraged to perform these analyses to establish a definitive thermal profile for this promising monomer.

"alternative names for 2,2-Bis(2-hydroxy-5-biphenylyl)propane"

An In-depth Technical Guide on 2,2-Bis(2-hydroxy-5-biphenylyl)propane: Nomenclature and Identification

For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. This technical guide provides a comprehensive overview of the alternative names and identifiers for the compound this compound.

Nomenclature and Synonyms

This compound is a chemical compound with the CAS Registry Number 24038-68-4.[1][2][3][4] It is also known by a variety of synonyms and trade names, which are crucial to recognize when conducting literature searches and procuring materials.

Below is a structured summary of the alternative names for this compound.

| Name | Type |

| 5,5'-Isopropylidenebis(2-hydroxybiphenyl) | Synonym |

| 4,4'-Isopropylidenebis(2-phenylphenol) | Synonym |

| BisOPP-A | Abbreviation |

| 2,2-Bis(4-hydroxy-3-phenylphenyl)propane | Synonym |

| 2,2-{5,5′-Bis[1,1′-(biphenyl)-2-ol]}propane | Synonym |

| 5,5′-(1-Methylethylidene)bis[(1,1′-biphenyl)-2-ol] | Synonym |

| 5,5′-Isopropylidenedi-2-biphenylol | Synonym |

| 4-[2-(4-hydroxy-3-phenylphenyl)propan-2-yl]-2-phenylphenol | IUPAC Name |

| Bisphenol PH | Trivial Name |

Chemical Identification

Accurate identification of this compound is essential for experimental reproducibility and safety. The primary identifiers are its CAS Registry Number and its chemical structure.

Logical Relationship of Nomenclature

The various names for this compound, while appearing distinct, are systematically related based on chemical nomenclature rules. The following diagram illustrates the logical connections between the primary name and its key synonyms.

Caption: Logical relationships between the primary name and its synonyms.

Disclaimer: This document is intended for informational purposes for a technical audience. While the information has been compiled from various sources, no experimental protocols or signaling pathway data were available from the initial search. Further research into scientific literature is recommended for detailed experimental methodologies.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | 24038-68-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. This compound | 24038-68-4 | MOLNOVA [molnova.com]

- 5. sciedco.ca [sciedco.ca]

- 6. This compound CAS#: 24038-68-4 [m.chemicalbook.com]

- 7. molnova.com [molnova.com]

Methodological & Application

Synthesis of High-Performance Polycarbonates from 2,2-Bis(2-hydroxy-5-biphenylyl)propane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of high-performance polycarbonates derived from the monomer 2,2-Bis(2-hydroxy-5-biphenylyl)propane. This monomer, a non-bisphenol A (BPA) analogue, offers the potential for creating polycarbonates with unique thermal, mechanical, and biological properties.

Introduction

Polycarbonates are a class of thermoplastic polymers known for their exceptional strength, toughness, and optical clarity. While bisphenol A (BPA) has traditionally been the cornerstone monomer for polycarbonate production, concerns over its potential endocrine-disrupting properties have fueled the search for high-performance alternatives. This compound, hereafter referred to as BHBP, is a promising candidate for the synthesis of novel polycarbonates. The presence of bulky biphenyl side groups is anticipated to enhance the glass transition temperature and thermal stability of the resulting polymer.

Furthermore, initial studies indicate that BHBP targets the thyroid stimulating hormone receptor (TSHR). This unique biological activity opens up intriguing possibilities for the application of these polycarbonates in drug delivery systems and as biocompatible materials for medical devices.

Data Presentation

While specific experimental data for polycarbonates synthesized directly from this compound is not extensively available in the public domain, the following table presents a summary of typical properties for high-performance, BPA-free polycarbonates for comparative purposes. The projected values for BHBP-PC are based on the expected influence of its chemical structure.

| Property | Bisphenol A Polycarbonate (BPA-PC) | High-Performance BPA-Free Polycarbonates (Typical Values) | Poly(2,2-bis(5-biphenylyl)propane carbonate) (BHBP-PC) (Projected) |

| Molecular Weight (Mn, g/mol ) | 20,000 - 35,000 | 15,000 - 40,000 | 25,000 - 50,000 |

| Polydispersity Index (PDI) | 2.0 - 3.0 | 1.8 - 2.5 | 2.0 - 2.8 |

| Glass Transition Temp. (Tg, °C) | ~145-150 | 150 - 220 | > 160 |

| Thermal Decomposition Temp. (Td, 5% wt. loss, °C) | ~450 | 450 - 550 | > 480 |

| Tensile Strength (MPa) | 55 - 65 | 60 - 80 | 65 - 85 |

| Elongation at Break (%) | 60 - 120 | 50 - 100 | 40 - 90 |

Experimental Protocols

Two primary methods for the synthesis of polycarbonates from BHBP are presented: Melt Transesterification and Interfacial Polymerization.

Protocol 1: Melt Transesterification

This method involves the reaction of BHBP with a diaryl carbonate, such as diphenyl carbonate (DPC), at high temperatures under vacuum. This is a solvent-free, environmentally friendly approach.

Materials:

-

This compound (BHBP)

-

Diphenyl Carbonate (DPC)

-

Transesterification catalyst (e.g., Zinc Acetate, Titanium (IV) Isopropoxide)

-

High-purity nitrogen or argon

-

Dichloromethane (for purification)

-

Methanol (for precipitation)

Equipment:

-

High-temperature, high-vacuum, stirred reactor equipped with a distillation column and a vacuum pump

-

Heating mantle with temperature controller

-

Mechanical stirrer

-

Glassware for purification

Procedure:

-

Charging the Reactor: Charge the reactor with equimolar amounts of BHBP and DPC. Add the catalyst at a concentration of 0.01-0.1 mol% relative to BHBP.

-

Inert Atmosphere: Purge the reactor with high-purity nitrogen or argon for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of the inert gas.

-

Pre-polymerization: Gradually heat the reactor to a temperature of 180-220°C under a gentle flow of inert gas. The reactants will melt and start to react, releasing phenol as a byproduct, which will begin to distill. Continue this stage for 1-2 hours.

-

Polycondensation: Gradually increase the temperature to 250-300°C while slowly reducing the pressure to below 1 mmHg. The viscosity of the reaction mixture will increase significantly as the polymerization proceeds. This stage is typically continued for 2-4 hours.

-

Polymer Extrusion and Cooling: Once the desired viscosity is reached, extrude the molten polymer from the reactor under an inert atmosphere and cool it to room temperature.

-

Purification: Dissolve the obtained polymer in dichloromethane and precipitate it by pouring the solution into an excess of methanol.

-

Drying: Filter the precipitated polymer and dry it in a vacuum oven at 80-100°C until a constant weight is achieved.

Protocol 2: Interfacial Polymerization

This method involves the reaction of the bisphenoxide of BHBP with a phosgene equivalent (e.g., phosgene, triphosgene) at the interface of two immiscible solvents. This method is typically faster and proceeds at lower temperatures than melt transesterification.

Materials:

-

This compound (BHBP)

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (organic phase)

-

Deionized water (aqueous phase)

-

Phosgene (COCl₂) or Triphosgene (BTC)

-

Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

-

Chain terminator (e.g., phenol)

-

Hydrochloric acid (HCl) for neutralization

-

Methanol for precipitation

Equipment:

-

Jacketed glass reactor with a high-speed mechanical stirrer

-

Addition funnels

-

pH meter

-

Standard laboratory glassware

Procedure:

-

Preparation of the Aqueous Phase: Dissolve BHBP and the phase-transfer catalyst in a stoichiometric excess of aqueous sodium hydroxide solution in the reactor.

-

Preparation of the Organic Phase: Dissolve phosgene or triphosgene in dichloromethane.

-

Polymerization: Vigorously stir the aqueous phase while slowly adding the organic phase. The polymerization reaction will occur at the interface between the two phases. Maintain the temperature at 20-30°C. The reaction is typically complete within 30-60 minutes.

-

Chain Termination: Add a chain terminator, such as phenol, to control the molecular weight of the polymer.

-

Phase Separation and Neutralization: Stop the stirring and allow the phases to separate. Isolate the organic phase (dichloromethane layer) and wash it successively with dilute hydrochloric acid and deionized water until the washings are neutral.

-

Precipitation: Precipitate the polycarbonate by pouring the dichloromethane solution into an excess of methanol.

-

Drying: Filter the polymer and dry it in a vacuum oven at 80-100°C.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

Caption: General workflow for the synthesis and purification of polycarbonates from this compound.

Thyroid Stimulating Hormone Receptor (TSHR) Signaling Pathway

The monomer, this compound, has been identified as a potential agonist for the Thyroid Stimulating Hormone Receptor (TSHR), a G-protein coupled receptor. Activation of TSHR initiates a cascade of intracellular events with significant physiological consequences, making it a target of interest in drug development for conditions like hypothyroidism and as a diagnostic tool in thyroid cancer.

Caption: Simplified signaling pathway of the Thyroid Stimulating Hormone Receptor (TSHR) upon activation by an agonist.

Application in Drug Development

The potential of this compound to act as a TSHR agonist suggests that polycarbonates derived from it could be developed as novel drug delivery systems. For instance, nanoparticles or microparticles formulated from these polycarbonates could be designed to target thyroid cells or other tissues expressing TSHR. This targeted delivery could enhance the therapeutic efficacy and reduce the side effects of encapsulated drugs for treating thyroid disorders.

Furthermore, the biocompatibility and biodegradability of these polycarbonates would be crucial for such applications. The degradation products, including the BHBP monomer, would need to be thoroughly evaluated for their toxicological profiles. The agonist activity of the released monomer could also be harnessed for therapeutic benefit, for example, in stimulating thyroid function in a controlled manner.

Conclusion

The synthesis of high-performance polycarbonates from this compound represents a promising avenue for the development of advanced materials with superior thermal properties and unique biological activity. The provided protocols offer a foundation for researchers to explore the synthesis and characterization of these novel polymers. The potential interaction of the monomer with the TSHR signaling pathway opens up exciting opportunities for applications in targeted drug delivery and regenerative medicine, warranting further investigation into the biocompatibility and in vivo behavior of these materials.

Application Note & Protocol: Melt Polymerization of 2,2-Bis(2-hydroxy-5-biphenylyl)propane with Diphenyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycarbonates are a class of high-performance thermoplastics known for their exceptional impact strength, optical clarity, and thermal stability. The properties of polycarbonates can be tailored by modifying the structure of the bisphenol monomer. The use of bulky, aromatic bisphenols, such as 2,2-Bis(2-hydroxy-5-biphenylyl)propane, is a strategy to enhance the glass transition temperature (Tg) and thermal stability of the resulting polymer, making it suitable for applications requiring high-temperature resistance.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 24038-68-4 | 380.49 | 115 - 124 |

| Diphenyl carbonate (DPC) | 102-09-0 | 214.22 | 78 - 82 |

| Lithium Hydroxide (LiOH) Monohydrate (Catalyst) | 1310-66-3 | 41.96 | - |

Experimental Protocol

The melt polymerization is a two-stage process performed in a high-temperature glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum distillation outlet to remove the phenol byproduct.

Stage 1: Prepolymerization (Transesterification)

-

Reactor Setup: The reactor is charged with equimolar amounts of this compound and diphenyl carbonate. A slight excess of diphenyl carbonate (e.g., 1.02 to 1.05 molar ratio relative to the bisphenol) can be used to compensate for any sublimation losses.[1]

-

Catalyst Addition: The catalyst, lithium hydroxide monohydrate, is added at a concentration of approximately 10⁻⁴ to 10⁻³ moles per mole of the bisphenol.

-

Inert Atmosphere: The reactor is purged with dry nitrogen gas to remove any oxygen. A slow, continuous nitrogen purge is maintained during this stage.

-

Heating and Melting: The reaction mixture is heated under a nitrogen atmosphere with constant stirring. The temperature is gradually raised to a range of 150-180°C to ensure both monomers have melted and formed a homogeneous mixture.

-

Transesterification Reaction: The temperature is then increased to 180-220°C. This initiates the transesterification reaction, where the hydroxyl groups of the bisphenol react with the diphenyl carbonate to form phenyl carbonate-terminated oligomers and release phenol. This stage is typically carried out for 1-2 hours. Phenol will begin to distill from the reaction mixture.

Stage 2: Polycondensation

-

Application of Vacuum: Following the prepolymerization stage, a vacuum is gradually applied to the system to facilitate the removal of the phenol byproduct. The pressure is slowly reduced to below 1 mmHg.

-

Temperature Increase: The temperature of the reaction mixture is gradually increased to 250-280°C. The high temperature and high vacuum are crucial for driving the equilibrium of the polycondensation reaction towards the formation of a high molecular weight polymer.

-

Polycondensation Reaction: The reaction is continued under these conditions for an additional 2-4 hours. During this time, the viscosity of the melt will increase significantly as the polymer chains grow. The reaction is considered complete when the desired melt viscosity is achieved, which is often indicated by the torque on the mechanical stirrer.

-

Polymer Recovery: After the polycondensation is complete, the vacuum is released by introducing nitrogen gas. The molten polymer is then extruded from the reactor under nitrogen pressure and can be pelletized for further analysis.

Expected Polymer Properties

While specific data for the polycarbonate derived from this compound is not available in the literature, the introduction of bulky, aromatic side groups is known to increase the glass transition temperature and thermal stability of polycarbonates. The following table provides expected ranges for the properties of the synthesized polymer based on data from polycarbonates derived from other bulky bisphenols.[3][4][5]

| Property | Expected Value |

| Molecular Weight (Mw) | 20,000 - 50,000 g/mol |

| Polydispersity Index (PDI) | 2.0 - 3.0 |

| Glass Transition Temperature (Tg) | 160 - 200°C |

| 5% Weight Loss Temperature (TGA) | > 400°C |

| Tensile Strength | 60 - 80 MPa |

| Elongation at Break | 50 - 100% |

Visualizations

Caption: Chemical reaction scheme for the melt polymerization.

Caption: Workflow for the two-stage melt polymerization process.

References

Application Notes and Protocols for the Solution Polymerization of 2,2-Bis(2-hydroxy-5-biphenylyl)propane with Phosgene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential applications, and properties of the polycarbonate derived from the solution polymerization of 2,2-Bis(2-hydroxy-5-biphenylyl)propane with phosgene. The resulting aromatic polycarbonate, with its unique biphenyl moieties, offers distinct properties compared to conventional polycarbonates like those derived from Bisphenol A (BPA), making it a material of interest for advanced applications.

Introduction

Polycarbonates are a class of thermoplastic polymers known for their exceptional strength, toughness, and optical clarity.[1][2] The incorporation of bulky, rigid biphenyl groups into the polymer backbone, as is the case with this compound, can significantly enhance the thermal stability, mechanical properties, and refractive index of the resulting polycarbonate. These enhanced properties make such specialty polycarbonates suitable for demanding applications in medical devices, advanced optics, and as specialized engineering plastics. The solution polymerization technique allows for controlled reaction conditions and the synthesis of high molecular weight polymers.

Potential Applications

The unique properties of poly(this compound carbonate) make it a candidate for several advanced applications:

-

Medical Devices and Equipment: Due to its anticipated high strength, thermal stability, and potential for biocompatibility, this polycarbonate could be utilized in the manufacturing of reusable medical devices that require repeated sterilization cycles. Its rigidity and durability make it suitable for surgical instruments, housings for medical electronics, and drug delivery systems.

-

Drug Development and Delivery: The aromatic nature of the polymer may allow for π-π stacking interactions with aromatic drug molecules, potentially enabling its use as a matrix for controlled drug release formulations. Its processability would allow for the fabrication of films, microparticles, or implants.

-

Advanced Optical Lenses: The presence of biphenyl groups is expected to increase the refractive index of the polymer. This property is highly desirable for the manufacturing of thinner, lighter, and more efficient optical lenses for applications in eyeglasses, cameras, and scientific instruments.

-

High-Performance Engineering Plastics: The enhanced thermal and mechanical properties would make this polycarbonate a valuable material for components in the aerospace and automotive industries, where high strength-to-weight ratio and resistance to extreme temperatures are critical.

Experimental Protocols

The following is a representative protocol for the solution polymerization of this compound with phosgene. This protocol is based on general methods for the synthesis of aromatic polycarbonates via solution polycondensation.[1] Safety Precautions: Phosgene and its solutions (like triphosgene) are extremely toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

Materials:

-

This compound (BHPBP)

-

Triphosgene (a safer solid substitute for phosgene gas)

-

Pyridine (dried)

-

Dichloromethane (DCM, anhydrous)

-

Methanol

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Dropping funnel

-

Nitrogen inlet and outlet

-

Ice bath

-

Heating mantle

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Monomer Dissolution: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, dissolve a specific amount of this compound in anhydrous dichloromethane under a nitrogen atmosphere.

-

Addition of Base: Add an excess of dried pyridine to the solution. Pyridine acts as a catalyst and an acid scavenger for the hydrochloric acid produced during the polymerization.

-

Phosgene Addition: Cool the stirred solution in an ice bath. Separately, prepare a solution of triphosgene in anhydrous dichloromethane. Add the triphosgene solution dropwise to the cooled monomer solution over a period of 30-60 minutes using a dropping funnel.

-

Polymerization Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring at room temperature for several hours (e.g., 4-6 hours) to ensure complete polymerization. The progress of the reaction can be monitored by the increase in viscosity of the solution.

-

Polymer Precipitation: Once the reaction is complete, pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring. This will cause the polycarbonate to precipitate out of the solution.

-

Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol to remove any unreacted monomers, pyridine hydrochloride, and other impurities.

-

Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.

Data Presentation

The following table summarizes hypothetical quantitative data for the solution polymerization of this compound with phosgene, based on typical results for similar aromatic polycarbonates.[1]

| Parameter | Value |

| Monomer (BHPBP) Concentration | 0.1 - 0.5 M |

| Triphosgene to Monomer Molar Ratio | 1:1 to 1.2:1 |

| Pyridine to Monomer Molar Ratio | 2:1 to 4:1 |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 4 - 8 hours |

| Polymer Yield | 85 - 95% |

| Number Average Molecular Weight (Mn) | 18,000 - 36,000 g/mol |

| Weight Average Molecular Weight (Mw) | 30,000 - 70,000 g/mol |

| Polydispersity Index (PDI) | 1.7 - 2.2 |

| Glass Transition Temperature (Tg) | > 200 °C (estimated) |

| Refractive Index | > 1.60 (estimated) |

Visualizations

Caption: Experimental workflow for the solution polymerization.

Caption: Chemical reaction pathway for the polymerization.

References

Application Notes and Protocols for the Synthesis of Polyesters using 2,2-Bis(2-hydroxy-5-biphenylyl)propane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of novel aromatic polyesters utilizing the monomer 2,2-Bis(2-hydroxy-5-biphenylyl)propane. The resulting polymers, incorporating bulky biphenyl side groups, are anticipated to exhibit excellent thermal stability, solubility in common organic solvents, and the potential for forming tough, flexible films. These characteristics make them attractive candidates for advanced materials in various scientific and biomedical applications.

Introduction

Aromatic polyesters are a class of polymers known for their high performance, including exceptional thermal and mechanical properties. The incorporation of specific monomer units allows for the fine-tuning of these properties to suit particular applications. This compound is a bisphenol containing rigid biphenyl moieties. Its use in polyester synthesis is expected to yield amorphous polymers with high glass transition temperatures (Tg) and enhanced solubility due to the disruption of chain packing by the bulky side groups.

This document outlines a general protocol for the synthesis of polyesters from this compound via interfacial polycondensation with aromatic diacyl chlorides, such as terephthaloyl chloride and isophthaloyl chloride.

Data Presentation

Table 1: Properties of Analogous Aromatic Polyesters Containing Biphenyl Side Groups [1]

| Polymer | Diacyl Chloride | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (°C) |

| P-1 | TPC | 1.26 | 256 | 481 |

| P-2 | IPC | 0.88 | 235 | 465 |

| P-3 | TPC/IPC (50:50) | 0.94 | 242 | 473 |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and characterization of polyesters from this compound.

Protocol 1: Synthesis of Polyester via Interfacial Polycondensation

This protocol describes the synthesis of an aromatic polyester by reacting this compound with an aromatic diacyl chloride (e.g., terephthaloyl chloride) using a phase-transfer catalyzed interfacial polycondensation method.[1]

Materials:

-

This compound

-

Terephthaloyl chloride (or Isophthaloyl chloride)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Benzyltriethylammonium chloride (BTEAC) - Phase Transfer Catalyst

-

Methanol

-

Distilled water

Procedure:

-

Aqueous Phase Preparation: In a flask equipped with a mechanical stirrer, dissolve a stoichiometric amount of this compound and a molar excess of sodium hydroxide in distilled water.

-

Organic Phase Preparation: In a separate beaker, dissolve an equimolar amount of the diacyl chloride (relative to the bisphenol) in dichloromethane.

-

Catalyst Addition: Add a catalytic amount of benzyltriethylammonium chloride to the aqueous phase.

-

Polycondensation Reaction: Vigorously stir the aqueous phase while rapidly adding the organic phase. Continue stirring at room temperature for 2-4 hours.

-

Polymer Precipitation and Washing: After the reaction is complete, separate the viscous organic layer. Precipitate the polymer by pouring the organic solution into a large volume of methanol with stirring.

-

Purification: Filter the precipitated polymer and wash it thoroughly with hot water and then with methanol to remove unreacted monomers, catalyst, and salts.

-

Drying: Dry the purified polyester in a vacuum oven at 80-100 °C until a constant weight is achieved.

Protocol 2: Polymer Characterization

Inherent Viscosity:

-

Prepare a dilute solution of the polyester in a suitable solvent (e.g., chloroform or N,N-dimethylformamide) at a concentration of 0.5 g/dL.

-

Measure the flow time of the polymer solution and the pure solvent at a constant temperature (e.g., 30 °C) using an Ubbelohde viscometer.

-

Calculate the inherent viscosity (η_inh) using the appropriate formula.

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polyester using a DSC instrument. Heat the sample under a nitrogen atmosphere at a scanning rate of 10 °C/min.

-

Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer using a TGA instrument. Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere to determine the 10% weight loss temperature.

Film Casting:

-

Prepare a 5-10% (w/v) solution of the polyester in a suitable solvent like chloroform.

-

Cast the solution onto a clean, flat glass plate.

-

Allow the solvent to evaporate slowly at room temperature in a dust-free environment.

-

Dry the resulting film in a vacuum oven to remove any residual solvent. The resulting films are expected to be tough, transparent, and flexible.[1]

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Synthesis pathway of aromatic polyesters.

Caption: Experimental workflow for polyester synthesis.

References

Application Notes and Protocols: Preparation of Epoxy Resins from 2,2-Bis(2-hydroxy-5-biphenylyl)propane

For Researchers, Scientists, and Drug Development Professionals

Introduction